3,3'-((4-Cyanophenyl)methylene)bis(6-hydroxy-5-methylbenzoic acid)
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Overview
Description
3,3’-((4-Cyanophenyl)methylene)bis(6-hydroxy-5-methylbenzoic acid) is a chemical compound with the molecular formula C24H19NO6 and a molecular weight of 417.41 g/mol . This compound is known for its unique structure, which includes a cyanophenyl group and two hydroxy-methylbenzoic acid moieties. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((4-Cyanophenyl)methylene)bis(6-hydroxy-5-methylbenzoic acid) typically involves the reaction of 4-cyanobenzaldehyde with 6-hydroxy-5-methylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3,3’-((4-Cyanophenyl)methylene)bis(6-hydroxy-5-methylbenzoic acid) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
3,3’-((4-Cyanophenyl)methylene)bis(6-hydroxy-5-methylbenzoic acid) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3’-((4-Cyanophenyl)methylene)bis(6-hydroxy-5-methylbenzoic acid) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-((4-Dimethylaminophenyl)methylene)bis(6-hydroxy-5-methylbenzoic acid)
- 3,3’-((4-Methoxyphenyl)methylene)bis(6-hydroxy-5-methylbenzoic acid)
- 3,3’-((4-Nitrophenyl)methylene)bis(6-hydroxy-5-methylbenzoic acid)
Uniqueness
3,3’-((4-Cyanophenyl)methylene)bis(6-hydroxy-5-methylbenzoic acid) is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
CAS No. |
64621-97-2 |
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Molecular Formula |
C24H19NO6 |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
5-[(3-carboxy-4-hydroxy-5-methylphenyl)-(4-cyanophenyl)methyl]-2-hydroxy-3-methylbenzoic acid |
InChI |
InChI=1S/C24H19NO6/c1-12-7-16(9-18(21(12)26)23(28)29)20(15-5-3-14(11-25)4-6-15)17-8-13(2)22(27)19(10-17)24(30)31/h3-10,20,26-27H,1-2H3,(H,28,29)(H,30,31) |
InChI Key |
POBSTLLOMLGTNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)O)C(C2=CC=C(C=C2)C#N)C3=CC(=C(C(=C3)C)O)C(=O)O |
Origin of Product |
United States |
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